molecular formula C7H10O4 B7814498 2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B7814498
M. Wt: 158.15 g/mol
InChI Key: WHPSMBYLYRPVGU-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one (CAS: 25581-41-3) is a spirocyclic carbohydrate derivative, also known as 2,3-O-isopropylidene-D-erythronolactone . Its structure consists of a fused furo[3,4-d][1,3]dioxolane ring system with two methyl groups at the 2-position and a lactone moiety. The stereochemistry is defined as (3aR,6aR), which is critical for its reactivity and applications in asymmetric synthesis .

Synthesis and Applications It is synthesized via the acid-catalyzed protection of D-erythronolactone with isopropylidene groups, a common method for stabilizing carbohydrate intermediates . This compound serves as a chiral building block in organic synthesis, particularly for C-nucleotides, prostaglandins, and γ-aminobutyric acid (GABA) analogs .

Properties

IUPAC Name

2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSMBYLYRPVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(=O)C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948461
Record name 2,2-Dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25581-41-3
Record name 2,2-Dimethyldihydrofuro(3,4-d)(1,3)dioxol-4(3aH)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025581413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at specific positions on the molecule, leading to the formation of various substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one: has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may be used in biochemical studies to understand enzyme interactions.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Furo-Dioxolane Derivatives

Compound A : [(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl Acetate
  • Structure : Features additional acetyloxy groups at the 6-position and a methyl acetate substituent .
  • Comparison :
    • Reactivity : The acetyl groups increase susceptibility to hydrolysis compared to the parent compound, limiting its stability under basic conditions.
    • Applications : Used as a protected intermediate in glycosylation reactions, whereas the target compound is preferred for lactone-based syntheses .
Compound B : [(3'aR,4S,6'R,6'aR)-2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol
  • Structure : Contains a spiro-linked dioxolane ring and a hydroxymethyl group .
  • Comparison: Polarity: The hydroxymethyl group enhances polarity, improving solubility in polar solvents like methanol. Utility: Acts as a precursor for nucleoside analogs, whereas the target compound is more suited for lactone-derived products .

Carbohydrate Lactone Derivatives

Compound C : 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone
  • Structure : Derived from ribonic acid, with a five-membered lactone ring .
  • Comparison: Ring Size: The ribonolactone’s smaller ring size increases ring strain, enhancing reactivity in nucleophilic additions. Applications: Widely used in ribonucleoside synthesis, contrasting with the erythronolactone-derived target compound’s role in C-nucleotide chemistry .

Benzofuran-Based Analogues

Compound D : 2-(Cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-ones
  • Structure: Benzofuran core with a cyclohexylamino substituent .
  • Comparison: Electronic Properties: The aromatic benzofuran system confers π-π stacking capabilities, unlike the electron-rich furo-dioxolane system.

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B Compound C Compound D
Solubility Soluble in DMF, dioxane High in acetone High in methanol Moderate in water Low in polar solvents
Stability Stable under basic conditions Hydrolysis-prone Stable Acid-labile Thermally stable
Stereochemical Complexity (3aR,6aR) configuration (3aS,4S,6R,6aS) (3'aR,4S,6'R,6'aR) (4R,5R) Racemic
Primary Application Chiral building block Protected intermediate Nucleoside precursor Ribonucleoside synthesis Kinase inhibitor

Key Research Findings

  • Stereoselectivity : The (3aR,6aR) configuration of the target compound enables high enantiomeric excess in asymmetric syntheses, outperforming racemic benzofuran analogs .
  • Protective Group Utility : The isopropylidene groups in the target compound provide superior stability compared to acetylated derivatives like Compound A, which require careful handling .
  • Biological Relevance : While benzofuran derivatives (Compound D) show pharmacological promise, the target compound’s role in nucleotide synthesis underscores its importance in medicinal chemistry .

Biological Activity

2,2-Dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound with significant biological activity. This compound belongs to the class of furan derivatives and has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10O4
  • CAS Number : 25581-41-3
  • Physical Appearance : White to off-white powder
  • Solubility : Soluble in water

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains and found notable inhibitory effects on growth rates. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways.

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative activity against cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer)
  • Results : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate level of cytotoxicity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

A comparison with other furan derivatives reveals distinct differences in biological activity:

Compound NameAntimicrobial ActivityAntiproliferative ActivityMechanism of Action
Compound AModerateHighEnzyme inhibition
Compound BLowModerateROS generation
2,2-Dimethyl...HighModerateCell cycle arrest

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Properties
    • Objective : To evaluate the anticancer effects on breast cancer cells.
    • Findings : The compound induced apoptosis in MCF-7 cells through mitochondrial pathways.
  • Antibacterial Efficacy Study
    • Objective : To assess the antibacterial properties against Staphylococcus aureus.
    • Findings : Demonstrated significant inhibition at concentrations above 20 µg/mL.

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